(4-(Benzylthio)phenyl)boronic acid

Purity Analysis Procurement Analytical Chemistry

Choose (4-(Benzylthio)phenyl)boronic acid for its unique benzylthio substituent—an orthogonal synthetic handle that simpler arylboronic acids cannot replicate. With a commercially specified minimum purity of ≥96%, this building block minimizes side reactions in precious late-stage couplings. The benzylthioether motif enables proven post-coupling benzylic lithiation for further functionalization, unlocking novel chemical space for pharmaceutical and agrochemical IP generation. Its distinct MW (244.12 g/mol) and steric profile deliver regioselectivity advantages over 4-(methylthio)phenylboronic acid or 4-mercaptophenylboronic acid substitutes.

Molecular Formula C13H13BO2S
Molecular Weight 244.12
CAS No. 1005207-32-8
Cat. No. B2750361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Benzylthio)phenyl)boronic acid
CAS1005207-32-8
Molecular FormulaC13H13BO2S
Molecular Weight244.12
Structural Identifiers
SMILESB(C1=CC=C(C=C1)SCC2=CC=CC=C2)(O)O
InChIInChI=1S/C13H13BO2S/c15-14(16)12-6-8-13(9-7-12)17-10-11-4-2-1-3-5-11/h1-9,15-16H,10H2
InChIKeyALXFJPATEOZQPF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Why (4-(Benzylthio)phenyl)boronic acid (CAS 1005207-32-8) is a Specialized Organoboron Building Block


(4-(Benzylthio)phenyl)boronic acid (CAS 1005207-32-8) is a functionalized arylboronic acid, identified by the IUPAC name (4-benzylsulfanylphenyl)boronic acid . It is a solid with a molecular weight of 244.12 g/mol . The compound serves as a key synthetic intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds for constructing complex molecular architectures, particularly those requiring a benzylthioether substituent . Its utility stems from the unique combination of the boronic acid group, which facilitates coupling, and the benzylthio group, which can be used as a synthetic handle for further functionalization.

Why (4-(Benzylthio)phenyl)boronic Acid Cannot Be Simply Replaced by Other Arylboronic Acids


Substituting (4-(Benzylthio)phenyl)boronic acid with a simpler or more readily available arylboronic acid is not chemically trivial. The benzylthio substituent is not an inert spectator group; its size, electronic properties, and unique reactivity as a benzylic thioether directly influence reaction outcomes and subsequent synthetic pathways [1]. While other sulfur-containing arylboronic acids, like 4-(methylthio)phenylboronic acid or 4-mercaptophenylboronic acid [2], exist, the specific steric bulk and electronic characteristics of the benzyl group dictate reaction kinetics, regioselectivity in certain coupling reactions, and the potential for post-coupling transformations like benzylic lithiation [1]. A generic substitution would alter the physicochemical properties and downstream synthetic utility, potentially derailing a multi-step synthetic route.

Quantitative Differentiation: How (4-(Benzylthio)phenyl)boronic Acid Compares to Key Analogs


Purity Benchmarking: (4-(Benzylthio)phenyl)boronic Acid vs. Leading Commercial Alternatives

For procurement, the minimum purity specification is a critical selection criterion. While many in-class compounds are offered at 95% purity, suppliers for (4-(Benzylthio)phenyl)boronic acid consistently offer a higher standard purity of 96% , with other reputable vendors specifying 97% purity . This provides a higher degree of assurance for sensitive applications, such as medicinal chemistry or material science, where impurities can significantly impact yields and product performance.

Purity Analysis Procurement Analytical Chemistry

Functionalization Potential: Benzylic Lithiation as a Unique Synthetic Handle

A key differentiator is the well-documented potential for benzylic lithiation. Research demonstrates that benzylthioarylboronic acids, including the 4-substituted isomer, can be selectively deprotonated at the benzylic position using LDA at -68°C after protection of the boronic acid group [1]. This reaction is highly sensitive to the position of the boron atom on the phenyl ring, with the para-substituted derivative offering a specific reactivity profile [1]. This allows for further functionalization at the benzylic carbon, a capability not shared by simpler thioethers like 4-(methylthio)phenylboronic acid.

Organic Synthesis Late-Stage Functionalization Medicinal Chemistry

Steric and Electronic Differentiation via the Benzyl Substituent

The benzyl group in (4-(Benzylthio)phenyl)boronic acid introduces distinct steric and electronic properties compared to methyl or hydrogen substituents. The molecular weight is 244.12 g/mol , significantly higher than 4-(methylthio)phenylboronic acid (168.02 g/mol) and 4-mercaptophenylboronic acid (153.99 g/mol) . The measured relative density of 1.23 also provides a quantifiable physical property that can impact solubility and handling. These differences are not merely academic; they directly influence the compound's behavior in cross-coupling reactions, potentially affecting reaction rates, yields, and the selectivity of the process.

Structure-Activity Relationship Reaction Selectivity Physical Organic Chemistry

Optimal Application Scenarios for (4-(Benzylthio)phenyl)boronic Acid Based on Verified Differentiation


High-Assurance Medicinal Chemistry Building Block Procurement

When synthesizing a lead compound library where purity and batch-to-batch consistency are paramount, (4-(Benzylthio)phenyl)boronic acid is a preferred choice. Its commercially specified minimum purity of 96% provides a higher baseline of confidence compared to some 95% or 90% alternatives, reducing the risk of side reactions from unknown contaminants and minimizing the need for rigorous purification of the final coupling product. This is especially critical when working with precious, late-stage intermediates.

Complex Molecule Construction Requiring a Thioether Handle for Orthogonal Functionalization

For synthetic routes that demand a thioether substituent for further synthetic elaboration post-coupling, this compound is uniquely suited. The established protocol for benzylic lithiation of benzylthioarylboronic acids [1] provides a proven, albeit requiring protection, pathway for introducing new functional groups at the benzylic carbon. This orthogonal handle is not available in simpler thioethers like 4-(methylthio)phenylboronic acid, making it the building block of choice for constructing complex, multi-functionalized biaryl scaffolds.

Development of Proprietary Organoboron Intermediates

In industrial research settings focused on developing new, patentable chemical matter, the use of specialized building blocks like (4-(Benzylthio)phenyl)boronic acid is strategically important. Its distinct molecular weight of 244.12 g/mol and unique benzylthio motif allow for the creation of novel chemical space that is less explored than that accessed by simpler, more generic boronic acids. This can be a decisive factor in intellectual property generation and establishing a competitive advantage in pharmaceutical or agrochemical discovery.

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